3-Hydroxychrysene

Descripción general

Descripción

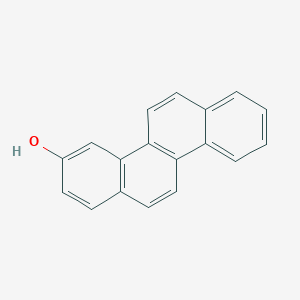

3-Hydroxychrysene is a hydroxylated derivative of chrysene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a hydroxy group at the third position of the chrysene molecule. This compound is of significant interest due to its environmental presence as a contaminant and its potential biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-Hydroxychrysene can be synthesized through various methods, including the hydroxylation of chrysene. One common approach involves the use of catalytic systems to introduce the hydroxy group at the desired position. For instance, the use of cytochrome P450 enzymes has been reported to facilitate the hydroxylation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, it is typically produced in research settings using controlled synthetic routes.

Análisis De Reacciones Químicas

Types of Reactions

3-Hydroxychrysene undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinones and other oxidized derivatives.

Reduction: The hydroxy group can be reduced to form the corresponding chrysene derivative.

Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized products.

Reduction: Chrysene derivatives with reduced hydroxy groups.

Substitution: Ethers and esters of chrysene.

Aplicaciones Científicas De Investigación

Toxicological Studies

3-Hydroxychrysene has been investigated for its toxicological effects, particularly in aquatic organisms. Research indicates that hydroxylated PAHs, including this compound, can exhibit varying degrees of toxicity based on their structure and the specific biological context.

- Regioselective Toxicity : Studies have shown that different hydroxylated derivatives of chrysene display distinct toxic profiles. For instance, 2-hydroxychrysene has been identified as a more potent aryl hydrocarbon receptor (AhR) agonist compared to 6-hydroxychrysene . This suggests that this compound may also interact with AhR pathways, potentially influencing hematopoiesis and contributing to toxicity in aquatic species like Japanese medaka .

- Oxidative Stress : The activation of oxidative stress mechanisms by this compound and related compounds has been documented. The formation of reactive oxygen species (ROS) through metabolic processes can lead to cellular damage and adverse health effects .

Human Health Monitoring

The measurement of hydroxylated PAHs in human biological samples is crucial for assessing exposure to environmental pollutants.

- Biomarkers of Exposure : this compound is included in studies aimed at identifying biomarkers for PAH exposure. Advanced analytical techniques such as ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS) have been developed to quantify multiple isomeric hydroxylated PAHs in urine samples . This method provides insights into human metabolic changes and potential health risks associated with PAH exposure.

- Public Health Implications : Regular monitoring of PAH metabolites, including this compound, can help establish reference ranges for exposure levels in different populations. This data is essential for identifying groups at higher risk and evaluating the effectiveness of public health interventions aimed at reducing chemical exposure .

Environmental Impact Studies

This compound serves as an important compound in environmental chemistry, particularly in studies assessing the fate and transport of PAHs in ecosystems.

- Sediment and Water Quality : Research on the persistence and degradation of PAHs in aquatic environments often includes the analysis of their hydroxylated metabolites. Understanding the behavior of compounds like this compound helps elucidate their impact on sediment quality and aquatic life .

- Ecotoxicological Assessments : The compound's role as a xenobiotic metabolite makes it relevant for ecotoxicological assessments. Its presence can indicate contamination levels and potential ecological risks associated with PAH pollution .

Analytical Method Development

The development of sensitive analytical methods for detecting this compound is vital for both environmental monitoring and human health studies.

- Method Validation : Recent advancements have led to improved methodologies for the simultaneous determination of multiple hydroxylated PAHs, including this compound. These methods demonstrate high selectivity, linearity, and recovery rates, facilitating more accurate assessments of PAH exposure in various biological matrices .

Case Studies

Mecanismo De Acción

The mechanism of action of 3-Hydroxychrysene involves its interaction with molecular targets such as the aryl hydrocarbon receptor. Upon binding, it can activate pathways leading to the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. This activation can result in the formation of reactive metabolites, contributing to its biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hydroxychrysene

- 6-Hydroxychrysene

- Chrysene-1,2-diol

- Chrysene-3,4-diol

Uniqueness

3-Hydroxychrysene is unique due to its specific position of the hydroxy group, which influences its chemical reactivity and biological interactions. For example, 2-Hydroxychrysene has been found to be more toxic in certain biological systems compared to this compound, highlighting the importance of positional isomerism .

Actividad Biológica

3-Hydroxychrysene (3-OH-Chr) is a hydroxylated derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) that is of significant interest due to its potential biological activities, including mutagenicity and carcinogenicity. This article reviews the biological activity of this compound, focusing on its metabolic pathways, mutagenic properties, and implications for human health.

1. Metabolic Pathways

This compound is primarily formed through the metabolism of chrysene in various organisms, including fish and mammals. Studies have shown that liver microsomes from different species exhibit regioselectivity in the metabolism of chrysene, leading to the formation of various hydroxylated metabolites, including 3-OH-Chr. For instance, liver microsomes from brown bullhead fish metabolized chrysene at varying rates depending on treatment conditions, with significant production of both 1-hydroxychrysene and this compound metabolites .

Table 1: Metabolism Rates of Chrysene in Brown Bullhead Liver Microsomes

| Treatment Condition | Metabolism Rate (pmol/mg protein/min) |

|---|---|

| Control | 30.1 |

| 3-Methylcholanthrene (3-MC) treated | 82.2 |

The metabolic activation of chrysene involves cytochrome P450 enzymes, which convert it into reactive intermediates that can form DNA adducts. The presence of the hydroxyl group at the 3-position enhances the reactivity of this compound compared to its parent PAH .

2. Mutagenicity and Carcinogenic Potential

Research indicates that this compound exhibits mutagenic properties in various test systems. In a study using Salmonella typhimurium, it was found that while 3-OH-Chr itself did not show direct mutagenic activity, it could be activated to form mutagenic compounds in the presence of liver microsomal enzymes .

Table 2: Mutagenic Potency of Chrysene Derivatives

| Compound | Mutagenicity (in S. typhimurium) |

|---|---|

| Anti-triol-epoxide | Highest |

| Syn-triol-epoxide | Moderate |

| Anti-diol-epoxide | Moderate |

| Syn-diol-epoxide | Low |

| Chrysene | Low |

| This compound | Requires activation |

The study demonstrated that while direct mutagenicity was low for this compound, its role as a precursor in the formation of more potent mutagens underscores its importance in the context of PAH-related carcinogenesis .

3. Case Studies and Epidemiological Evidence

Epidemiological studies have linked exposure to PAHs, including chrysene and its derivatives, with adverse health outcomes such as asthma and cancer. For example, elevated levels of urinary PAH metabolites were associated with increased asthma risk in adults . The presence of hydroxylated PAHs like 3-OH-Chr in biological samples can serve as biomarkers for PAH exposure and potential health risks.

Propiedades

IUPAC Name |

chrysen-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULKTNQKGZNFNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038320 | |

| Record name | 3-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63019-39-6 | |

| Record name | 3-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63019-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxychrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063019396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6Q8T78RF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Are there species-specific differences in the metabolism of 3-Hydroxychrysene?

A1: Yes, studies indicate differences in the metabolism of this compound across species. For instance, in vitro studies using liver microsomes from brown bullhead fish demonstrated that while both control and 3-methylcholanthrene (3-MC)-induced microsomes metabolized chrysene, the control microsomes showed a preference for attacking the 1,2-position of the benzo-ring, leading to a higher proportion of chrysene 1,2-diol. [] This regioselectivity was not observed in the 3-MC-induced microsomes. [] These findings suggest that the specific enzymatic environment can influence the metabolic pathways and potentially the toxicological profile of this compound in different species.

Q2: Can you elaborate on the role of diet in influencing exposure to this compound?

A2: While this compound itself wasn't directly investigated in this context, research explored the impact of dietary polycyclic aromatic hydrocarbons (PAHs) on the excretion of related metabolites. Interestingly, despite significant variations in dietary PAH content, urinary and fecal excretion of hydroxyphenanthrenes remained relatively stable. [] This observation raises questions about the reliability of urinary hydroxyphenanthrenes as exclusive markers for PAH exposure.

Q3: What analytical techniques are commonly employed for the detection and quantification of this compound and its metabolites?

A3: Several analytical methods have been developed for detecting and quantifying this compound and its metabolites in various matrices. High-resolution gas chromatography coupled with high-resolution dual-focus magnetic mass spectrometry (HRGC-HRMS) has been successfully employed for the analysis of this compound in human urine samples. [] Liquid chromatography tandem mass spectrometry (LC-MS/MS), often coupled with solid-phase extraction for sample preparation, is another sensitive and robust technique for simultaneously quantifying multiple PAH metabolites, including this compound, in biological samples. [, ] These advanced techniques offer high sensitivity, selectivity, and accuracy for monitoring this compound exposure and investigating its metabolism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.